Ficaprenol 11

enzyme kinetics bacterial cell wall biosynthesis Staphylococcus aureus

Ficaprenol 11 (CAS 26296-50-4), also known as Moraprenol 11 or undecaprenol, is a C55 polyisoprenoid alcohol belonging to the polyprenol class. It consists of 11 isoprene units arranged with a specific stereochemistry: three internal trans isoprene residues adjacent to the omega-terminal unit, followed by six cis residues and a cis α-terminal hydroxyl-bearing isoprene unit.

Molecular Formula C55H90O
Molecular Weight 767.3 g/mol
Cat. No. B157362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFicaprenol 11
Molecular FormulaC55H90O
Molecular Weight767.3 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C
InChIInChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29+,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43-
InChIKeyTXKJNHBRVLCYFX-RTRZQXHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Ficaprenol 11 Procurement: Chemical Identity and Baseline Specifications for Scientific Selection


Ficaprenol 11 (CAS 26296-50-4), also known as Moraprenol 11 or undecaprenol, is a C55 polyisoprenoid alcohol belonging to the polyprenol class [1]. It consists of 11 isoprene units arranged with a specific stereochemistry: three internal trans isoprene residues adjacent to the omega-terminal unit, followed by six cis residues and a cis α-terminal hydroxyl-bearing isoprene unit [2]. The compound is characterized by the molecular formula C55H90O, a molecular weight of 767.3 g/mol, and a high calculated logP of 18.49 [3]. It is isolated primarily from the leaves of Ficus elastica (decorative rubber plant) at a yield of 2.6 mg/g leaf tissue, where it constitutes the major component of the polyprenol mixture [4].

Substrate for C55-isoprenoid alcohol phosphokinase (S. aureus)
Acceptor for phosphopolyprenol glucosyltransferase studies
α-cis polyprenol model for membrane biophysics research
Reference standard for C55 polyprenol analytical methods

Why Ficaprenol 11 Cannot Be Substituted by Generic Polyprenols: Functional Specificity and Chain-Length Dependence


Polyprenols exhibit profound functional divergence driven by three structural variables: chain length (C30 to C120), stereochemistry (cis/trans configuration of the α-terminal residue), and saturation state of the α-isoprene unit (dolichols are 2,3-dihydropolyprenols) [1]. Ficaprenol 11 (C55, tri-trans-poly-cis with cis α-terminus) occupies a unique functional niche that generic substitution cannot replicate. For instance, the C55-isoprenoid alcohol phosphokinase from Staphylococcus aureus demonstrates strict substrate specificity, phosphorylating ficaprenol with a Km of 0.5 mM while showing no activity toward the longer-chain solanesol [2]. Similarly, phosphopolyprenol glucosyltransferase (EC 2.4.1.78) exhibits marked preference for ficaprenyl phosphate over other polyprenol phosphates [3]. Furthermore, the α-terminal cis configuration of ficaprenols, as opposed to the α-trans configuration of alloprenols, differentially alters membrane permeability, thermotropic behavior, and lipid bilayer affinity [4]. These biochemical and biophysical distinctions render ficaprenol 11 non-interchangeable with other polyprenols or dolichols in experimental systems.

Chain length C55-specific enzyme kinetics may not transfer to solanesol or longer polyprenols.
α-configuration α-cis (ficaprenol) vs α-trans (alloprenol) may alter membrane permeability and interaction outcomes.
Substrate preference Ficaprenyl phosphate shows reported acceptor preference over other polyprenol phosphates; assay context may differ.

Quantitative Differential Evidence for Ficaprenol 11: Enzyme Kinetics, Lipid Carrier Activity, and Membrane Interactions


C55-Isoprenoid Alcohol Phosphokinase Substrate Specificity: Ficaprenol vs. Solanesol

Ficaprenol serves as a specific substrate for C55-isoprenoid alcohol phosphokinase (EC 2.7.1.66) from Staphylococcus aureus, with a Km value of 0.5 mM [1]. In contrast, the longer-chain polyprenol solanesol exhibits no detectable activity as a substrate for this kinase under identical assay conditions [2]. The phosphorylation reaction proceeds with a Km for ATP of 0.4 mM when ficaprenol is the co-substrate [1].

Substrate affinity
Head-to-head
Km 0.5 mM (ficaprenol)
Supports C55-specific kinase substrate selection
Solanesol: no detectable activity under identical conditions
enzyme kinetics bacterial cell wall biosynthesis Staphylococcus aureus

Phosphopolyprenol Glucosyltransferase Activity: Ficaprenyl Phosphate vs. Other Polyprenol Phosphates

Phosphopolyprenol glucosyltransferase (EC 2.4.1.78), which catalyzes the transfer of glucose from UDP-glucose to polyprenyl phosphate acceptors, demonstrates a clear substrate preference. Ficaprenyl phosphate is identified as the best substrate for this enzyme, whereas other polyprenol phosphates (including phytol, betulaprenol, solanesol, and dolichol phosphates) act as substrates at significantly slower rates [1][2].

Acceptor preference
Class-level
Ficaprenyl phosphate reported best substrate
Reported glucosyltransferase substrate context; data to verify
Phytol, betulaprenol, solanesol, dolichol phosphates slower
glycosyltransferase lipid-linked oligosaccharide biosynthesis polyprenol phosphate

Membrane Permeability and Thermotropic Behavior: α-cis-Prenol-12 (Ficaprenol-12) vs. α-trans-Prenol-12 (Alloprenol-12)

The configuration of the α-terminal isoprene residue significantly modulates the interaction of polyprenols with phospholipid bilayers. Comparative analysis using HPLC, differential scanning calorimetry (DSC), and fluorescence methods revealed that α-cis-polyprenols (ficaprenol-12) and α-trans-polyprenols (alloprenol-12) exhibit differential effects on membrane permeability and thermotropic phase behavior [1]. The α-cis configuration (characteristic of ficaprenols) alters the affinity of the polyprenol for the model membrane and modifies the permeability properties of the bilayer in a manner distinct from α-trans polyprenols [2].

Membrane effects
Cross-study comparable
α-cis vs α-trans: distinct permeability and thermotropic behavior
Configuration-dependent membrane model context
HPLC, DSC, fluorescence methods; model membranes
model membranes polyprenol configuration lipid bilayer permeability differential scanning calorimetry

Chain Length Distribution in Ficus elastica Polyprenol Mixture: Ficaprenol-11 as the Major Component

Polyprenols isolated from Ficus elastica leaf tissue (total yield 2.6 mg/g) comprise a mixture of homologs. Chromatographic and mass spectrometric analysis established that ficaprenol-11 (undecaprenol, C55) is the major component, with smaller amounts of ficaprenol-9 (C45), ficaprenol-10 (C50), ficaprenol-12 (C60), and ficaprenol-13 (C65) also present [1][2].

Natural abundance
Head-to-head
Major component in Ficus elastica polyprenol mixture
Identity confirmation for isolation and purification workflows
Ficaprenol-11 dominates over -9, -10, -12, -13 homologs
natural product isolation polyprenol composition Ficus elastica

Ionophoretic Activity of Polyprenols: Lipid Peroxidation and Calcium Selectivity

Polyprenols including undecaprenol (C55, ficaprenol) exhibit ionophoretic activity mediated by peroxidation of membrane lipids. At a concentration of 5 × 10⁻⁵ M, polyprenols increase lipid peroxidation by a factor of 9 . The ionophoretic activity generates channels in lipid bilayers with low conductance and a selectivity ratio of Ca²⁺/K⁺ of 2.5:1 . While these data are presented for polyprenols as a class (including undecaprenol/ficaprenol), the activity is attributed to the shared structural features of these compounds.

Ionophoretic activity
Class-level
9× lipid peroxidation increase; Ca²⁺/K⁺ = 2.5:1
Reported ionophoretic context; class-level property, data to verify
Sources not specified; polyprenol class inference
ionophore membrane permeability calcium transport polyprenol biological activity

Chemical Synthesis of Phosphodiester Derivatives: Yield Comparison Across Prenol Chain Lengths

In the chemical synthesis of paramagnetic isoprenoid carrier lipids, phosphodiesters of tempol and various prenols (dolichol, ficaprenol, solanesol, phytol, and farnesol) were prepared as models for phosphorylated lipid intermediates. Phosphodiester yields ranged from 36% for the 55-carbon prenol (ficaprenol) to 66% for the 95-carbon prenol [1]. This quantitative yield difference reflects the influence of polyprenol chain length on the efficiency of the synthetic phosphorylation reaction.

Synthesis yield
Cross-study comparable
C55 ficaprenol 36% vs C95 prenol 66%
Synthesis yield context; chain-length dependent efficiency
Phosphodiester preparation conditions
synthetic chemistry phosphodiester synthesis polyprenol derivatives

Ficaprenol 11 Application Scenarios: Research and Industrial Use Cases Informed by Quantitative Evidence


Bacterial Cell Wall Biosynthesis Studies: Peptidoglycan Lipid Carrier Research

Ficaprenol 11 serves as the specific substrate for C55-isoprenoid alcohol phosphokinase (EC 2.7.1.66) from Staphylococcus aureus, with a Km of 0.5 mM [7]. This enzyme catalyzes the ATP-dependent phosphorylation of C55-isoprenoid alcohols to generate ficaprenyl phosphate, which subsequently functions as a lipid carrier in peptidoglycan biosynthesis. In contrast, solanesol shows no activity with this kinase [8]. Researchers investigating bacterial cell wall assembly, antibiotic targeting of lipid carrier cycles, or reconstituting peptidoglycan biosynthesis in vitro should utilize ficaprenol 11 as the authentic C55 substrate to ensure physiological relevance and reproducible enzyme kinetics.

Glycosyltransferase Assays and Lipid-Linked Oligosaccharide Biosynthesis

Phosphopolyprenol glucosyltransferase (EC 2.4.1.78) exhibits maximal activity with ficaprenyl phosphate as the acceptor substrate, outperforming phytol, betulaprenol, solanesol, and dolichol phosphates [7]. For investigators studying glycosyltransferase mechanisms, screening for inhibitors of polyprenol-phosphate-dependent glycosylation, or reconstituting eukaryotic or bacterial lipid-linked oligosaccharide pathways, ficaprenol 11 (as its phosphate ester) provides the optimal substrate to maximize assay signal and minimize confounding variables related to suboptimal acceptor utilization [8].

Model Membrane Biophysics: Configuration-Dependent Polyprenol-Membrane Interactions

The α-cis configuration of ficaprenol-11 (shared by ficaprenol-12 and other ficaprenols) confers distinct membrane permeability and thermotropic properties compared to α-trans polyprenols (alloprenols) [7]. Researchers employing HPLC, differential scanning calorimetry (DSC), or fluorescence methods to characterize polyprenol-lipid bilayer interactions must select ficaprenol 11 or its homologs to represent the α-cis polyprenol phenotype. Substitution with α-trans analogs will yield fundamentally different membrane affinity and permeability outcomes, confounding comparative studies [8].

Natural Product Isolation and Analytical Method Development

Ficaprenol-11 is the major polyprenol component in Ficus elastica leaf extracts (total polyprenol yield 2.6 mg/g) and can be resolved from homologous ficaprenols (C45-C65) via established chromatographic methods [7]. Analytical laboratories developing HPLC, GC, or TLC methods for polyprenol quantification should employ ficaprenol-11 as a primary reference standard for C55 polyprenol identification and calibration, leveraging its well-characterized chromatographic behavior and structural authentication by 13C NMR [8].

Application
Selection Property
Validation Focus
Bacterial cell wall biosynthesis studies
C55 chain-length specificity
Kinase substrate specificity assay
Glycosyltransferase assays
Phosphopolyprenol acceptor preference
Glucosyltransferase activity comparison
Model membrane biophysics
α-cis configuration requirement
Membrane permeability and DSC profiling
Natural product isolation & analytical methods
Ficaprenol-11 major component identity
Chromatographic resolution and NMR authentication

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